

Safety and Pharmacological Profile at a Glance

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Compound Focus: Moxidectin

CAS No.: 113507-06-5

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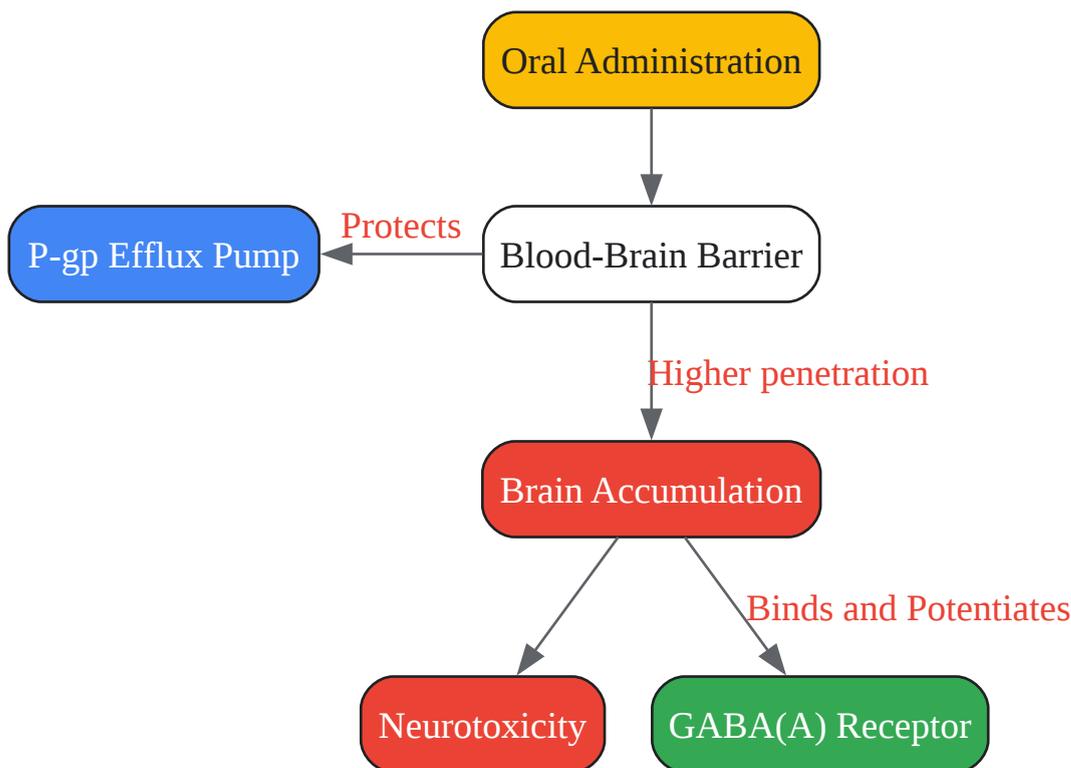
Feature	Ivermectin	Moxidectin
Neurotoxicity (in P-gp deficient mice)	Higher toxicity; LD ₅₀ : 0.46 µmol/kg [1]	Lower toxicity; LD ₅₀ : 2.3 µmol/kg [1]
Toxic Brain Concentration	~240 pmol/g [1]	~1060 pmol/g (approx. 4x higher) [1]
GABA Receptor Potentiation	Stronger (413.7% of GABA response) [1]	Weaker (257.4% of GABA response) [1]
Interaction with P-glycoprotein	Stronger inhibitor; higher brain penetration risk [1]	Weaker inhibitor; lower brain penetration risk [1]
Clinical Tolerability (Onchocerciasis)	Well tolerated, safety profile established [2] [3]	Similar to ivermectin; well tolerated [2] [3]
Elimination Half-Life	Shorter (~16 hours in onchocerciasis patients) [4]	Significantly longer (20-35 days) [5]

Key Experimental Data and Context

The differences in safety margins stem from variations in how the two drugs interact with biological systems.

- **Neurotoxicity and P-gp Interaction:** P-glycoprotein (P-gp) is a critical efflux transporter at the blood-brain barrier that prevents toxins from entering the brain [1]. Ivermectin is a strong substrate and inhibitor of P-gp. In individuals with impaired P-gp function, ivermectin can accumulate in the brain, leading to neurotoxicity [1]. **Moxidectin** interacts less with P-gp, resulting in lower brain concentrations and a higher toxicity threshold, even when P-gp is deficient [1].
- **Mechanism of Action and Toxicity:** Both drugs act on glutamate-gated chloride channels in parasites, but their effects on mammalian GABA(A) receptors differ. Ivermectin causes a significantly greater potentiation of the GABA-induced response in mammalian neurons compared to **moxidectin**. Since GABA is a key inhibitory neurotransmitter, this stronger effect is a major factor in ivermectin's higher neurotoxicity potential [1].

The following diagram illustrates the journey of these drugs and their key interactions leading to neurotoxicity.



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Detailed Experimental Protocols

The data in the table and diagram are derived from rigorous pre-clinical and clinical studies.

- **In Vivo Neurotoxicity Study (Ménez et al., 2012)**
 - **Objective:** To compare the relative neurotoxicity of ivermectin and **moxidectin** in vivo [1].
 - **Model:** P-glycoprotein-deficient (Mdr1ab(-/-)) mice and wild-type mice [1].
 - **Dosing:** Subcutaneous administration of increasing doses to determine the LD₅₀ (the dose lethal to 50% of the population) [1].
 - **Analysis:** Monitoring survival over 14 days. Measurement of drug concentrations in brain and plasma to establish toxic threshold levels [1].
- **In Vitro GABA(A) Channel Assay (Ménez et al., 2012)**
 - **Objective:** To compare the drugs' effects on mammalian GABA receptors [1].
 - **Model:** Rat $\alpha 1\beta 2\gamma 2$ GABA channels expressed in *Xenopus* oocytes [1].
 - **Protocol:** Using two-electrode voltage clamp technique, the potentiation of GABA-induced chloride current by ivermectin and **moxidectin** was measured and compared [1].
- **Clinical Safety Trials (Opoku et al., 2023 & Kuesel et al., 2022)**
 - **Objective:** To evaluate the safety and tolerability of **moxidectin** in human populations [2] [3].
 - **Design:** Randomized, controlled trials in endemic areas for onchocerciasis and lymphatic filariasis [2] [3].
 - **Participants:** Adults infected with *Onchocerca volvulus* or *Wuchereria bancrofti* [2] [3].
 - **Methodology:** Participants were monitored for treatment-emergent adverse events (TEAEs) after receiving a single dose of **moxidectin** (often 8 mg) or ivermectin (150-200 $\mu\text{g}/\text{kg}$). The frequency and severity of adverse events were compared between treatment groups [2] [3].

Interpretation and Research Implications

The experimental data provides clear guidance for drug development and application.

- **Broader Therapeutic Window:** The higher LD₅₀ and higher brain concentration required for toxicity suggest **moxidectin** has a wider therapeutic index, which is a significant safety advantage [1].
- **Safer for Vulnerable Populations:** The lower neurotoxicity risk is particularly relevant for populations with a higher prevalence of P-gp polymorphisms or those co-infected with parasites like *Loa loa*, where ivermectin can cause serious adverse events [1].
- **Clinical Correlates Safety:** The superior pre-clinical neurotoxicity profile of **moxidectin** aligns with its well-tolerated nature in human clinical trials, supporting its potential for widespread use in mass drug administration programs [2] [3].

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